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Executive Summary

4-Ethynyl-2-methylpyridine is a heterocyclic building block of significant interest in medicinal
chemistry and materials science. Its unique structure, combining a pyridine core, a reactive
terminal alkyne, and a methyl group, offers a versatile platform for synthesizing complex
molecules. This guide provides a detailed examination of its molecular structure,
physicochemical properties, spectroscopic signature, and chemical reactivity. We present field-
proven insights into its synthetic utility, including a detailed protocol for its preparation via
Sonogashira coupling. Safety, handling, and storage procedures are also outlined to ensure its
effective and safe application in a research environment. This document is intended for
researchers, chemists, and drug development professionals seeking to leverage the unique
properties of this compound in their work.

Introduction: A Versatile Heterocyclic Intermediate

The pyridine scaffold is a cornerstone in drug design, present in numerous FDA-approved
pharmaceuticals that span a wide range of therapeutic areas.[1] 4-Ethynyl-2-methylpyridine
emerges as a particularly valuable derivative, integrating three key functional motifs. The
pyridine nitrogen imparts basicity and influences the molecule's electronic properties, the
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methyl group at the 2-position modulates reactivity and provides a potential point for further
functionalization, and the terminal alkyne at the 4-position is a highly versatile handle for
modern synthetic transformations.

The significance of this compound is highlighted by its incorporation into potent and selective
antagonists for the metabotropic glutamate receptor subtype 5 (MGIuR5).[2] These antagonists
are critical research tools and potential therapeutics for central nervous system (CNS)
disorders, including anxiety and addiction.[2] Beyond neuropharmacology, the terminal alkyne
makes 4-ethynyl-2-methylpyridine an ideal substrate for copper-catalyzed azide-alkyne
cycloaddition (CUAAC), or "click chemistry," enabling its use in bioconjugation, polymer
science, and the development of functional materials.[3] This guide serves to consolidate the
known and predicted properties of this molecule to facilitate its application in these cutting-edge
fields.

Molecular Structure and Identification

Correctly identifying a chemical entity is the foundation of sound scientific work. The structural
and identifying information for 4-Ethynyl-2-methylpyridine is summarized below.

Identifier Value Source
IUPAC Name 4-ethynyl-2-methylpyridine N/A
CAS Number 30413-56-0 [4][5][6]
Molecular Formula CsH7N [3B151I7]
Molecular Weight 117.15 g/mol [3]
Canonical SMILES CC1=NC=CC(C#C)=C1 [51[7]

IBKIVAAQROPWIF-
InChl Key [7]
UHFFFAOYSA-N

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in biological and
chemical systems, influencing everything from reaction kinetics to bioavailability.
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Property Value | Description Rationale and References
o Based on analogous
Expected to be a liquid or low- )
) ) compounds like 2-
Appearance melting solid at room o o
ethynylpyridine (liquid) and 2-
temperature. o o
methylpyridine (liquid).[8]
Boiling Point Data not available. N/A
Melting Point Data not available. N/A
The pyridine ring provides
Predicted to be soluble in F_)y ) 9P
] polarity, while the hydrocarbon
common organic solvents _
portions (methyl, ethynyl)
N (e.g., DCM, EtOAc, MeOH, B
Solubility enhance organosolubility. 2-

THF, DMSO). Limited solubility
in non-polar solvents like

hexanes.

Amino-4-methylpyridine is
noted to be soluble in water

and alcohols.

pKa (of conjugate acid)

Estimated: ~5.5 - 5.8

The pKa of the conjugate acid
of 2-methylpyridine is ~5.96.[8]
[9][10] The ethynyl group at the
4-position is weakly electron-
withdrawing, which is expected
to slightly reduce the basicity
of the pyridine nitrogen
compared to the parent

picoline.

logP (predicted)

15

[71[11] This value suggests
moderate lipophilicity, a
common feature in drug

candidates.

Spectroscopic Profile (Predicted)

Spectroscopic analysis is essential for structure verification and purity assessment. While

published spectra for this specific compound are not readily available, its characteristic features

can be reliably predicted based on fundamental principles.[12]
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Technique Expected Features

0 ~8.4-8.5 ppm (d, 1H): Proton at C6 (adjacent
to N).d ~7.1-7.3 ppm (m, 2H): Protons at C3 and

1H NMR C5.0 ~3.2-3.4 ppm (s, 1H): Acetylenic proton (-
C=C-H).d ~2.5 ppm (s, 3H): Methyl protons (-
CHs).

0 ~158-160 ppm: C2 (attached to methyl).d
~148-150 ppm: C6.56 ~120-125 ppm: Aromatic
CH carbons (C3, C5).06 ~130-135 ppm: C4

13C NMR (attached to alkyne).d ~83 ppm: Quaternary
alkyne carbon (-C=C-H).d ~78 ppm: Terminal
alkyne carbon (-C=C-H).d ~24 ppm: Methyl
carbon (-CHs).

~3300 cm~1 (strong, sharp): =C-H stretch.~3050
cm~1 (weak): Aromatic C-H stretch.~2950 cm~1
(weak): Aliphatic C-H stretch.~2110 cm~! (weak,
sharp): C=C stretch.~1600, 1480 cm~!
(medium): Pyridine ring C=C and C=N

Infrared (IR)

stretching vibrations.

m/z 117 (M™*): Molecular ion peak.m/z 116: [M-
Mass Spec. (El) H]*, loss of the acetylenic proton.m/z 91: [M-

C2H2]*, loss of acetylene.

Chemical Reactivity and Synthetic Utility

The synthetic value of 4-ethynyl-2-methylpyridine lies in the distinct reactivity of its functional
groups. The terminal alkyne is, by far, the most versatile handle for derivatization.
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Caption: Key reaction pathways for 4-Ethynyl-2-methylpyridine.

e Sonogashira Coupling: As a terminal alkyne, the compound readily participates in palladium-
catalyzed Sonogashira coupling with aryl or vinyl halides. This reaction is fundamental for
creating C(sp)-C(sp?) bonds, enabling the construction of complex conjugated systems often
found in pharmaceuticals and organic electronics.[13]

e Click Chemistry (CuAAC): The ethynyl group is an ideal partner for the copper(l)-catalyzed
azide-alkyne cycloaddition. This reaction is renowned for its high efficiency, selectivity, and
tolerance of a wide range of functional groups, making it a premier choice for bioconjugation,
drug discovery, and materials science applications.

o Other Alkyne Reactions: It can also undergo other classical alkyne transformations, including
Glaser coupling to form symmetrical diynes, and hydration to form the corresponding methyl
ketone.

e Pyridine Ring Reactivity: The lone pair on the pyridine nitrogen is basic and nucleophilic. It
can be oxidized (e.g., with m-CPBA) to the corresponding N-oxide or alkylated with alkyl
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halides to form quaternary pyridinium salts. These transformations alter the electronic
properties of the ring and can be used to tune the compound's characteristics.

Synthesis and Purification Protocol

A reliable synthesis is crucial for utilizing any building block. The most direct and common
approach to synthesizing 4-ethynyl-2-methylpyridine is through a Sonogashira coupling of a
suitable halopyridine precursor, followed by deprotection.

Workflow: Synthesis of 4-Ethynyl-2-methylpyridine

Sonogashira Coupling
- Pd(PPh3)2Clz, Cul

Starting Materials:
- 4-Bromo-2-methylpyridine
- Ethynylurimethylsilane

Purification
- Column Chromatography

- EtN, THF (Silica, Hex/EtOAc)

- Reflux, 4h

Click to download full resolution via product page
Caption: Synthetic workflow for 4-Ethynyl-2-methylpyridine.
Step-by-Step Methodology:

e Reaction Setup: To a dry, nitrogen-flushed round-bottom flask, add 4-bromo-2-methylpyridine
(1.0 eq), copper(l) iodide (0.05 eq), and bis(triphenylphosphine)palladium(ll) dichloride (0.03
eq).

» Solvent and Reagent Addition: Add anhydrous tetrahydrofuran (THF) and triethylamine
(EtsN, 2.0 eq) via syringe. Stir the mixture until all solids are dissolved.

» Alkyne Addition: Add ethynyltrimethylsilane (TMS-acetylene, 1.2 eq) dropwise to the stirring
solution.

o Coupling Reaction: Heat the reaction mixture to reflux (approx. 66°C) and maintain for 4-6
hours. Monitor the reaction progress by TLC or LC-MS until the starting 4-bromo-2-
methylpyridine is consumed.
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o Workup: Cool the mixture to room temperature. Dilute with diethyl ether and wash with
saturated aqueous NH4Cl solution, followed by brine. Dry the organic layer over anhydrous
NazSO0a, filter, and concentrate under reduced pressure. The result is the crude TMS-
protected intermediate.

o Deprotection: Dissolve the crude intermediate in methanol. Add potassium carbonate
(K2COs3, 1.5 eq) and stir the mixture at room temperature for 2-3 hours.

o Final Isolation: Once the deprotection is complete (monitored by TLC), remove the methanol
under reduced pressure. Add water and extract the product with ethyl acetate or
dichloromethane.

 Purification: Combine the organic extracts, dry over Na=SOa4, and concentrate. Purify the
crude product by flash column chromatography on silica gel using a hexane/ethyl acetate
gradient to yield pure 4-ethynyl-2-methylpyridine.

e Characterization: Confirm the structure and purity of the final product using NMR and MS,
comparing the results to the predicted profiles in Section 4.0.

Safety, Handling, and Storage

Proper handling is paramount for laboratory safety and maintaining compound integrity. While a
specific safety data sheet (SDS) for 4-ethynyl-2-methylpyridine is not widely available, data
from analogous compounds can guide safe practices.

o Hazard Profile (Inferred): Likely to be harmful if swallowed or inhaled and may cause skin
and serious eye irritation.[14][15][16] Pyridine derivatives often have a strong, unpleasant
odor.

e Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated
fume hood. Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety
goggles.[14][15]

» Handling: Avoid breathing vapors. Avoid contact with skin, eyes, and clothing. Use spark-
proof tools, as pyridine derivatives can be flammable.[16]

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/product/b1399146?utm_src=pdf-body
https://www.benchchem.com/product/b1399146?utm_src=pdf-body
https://www.fishersci.com/store/msds?partNumber=AC150570250&productDescription=4-ETHYLPYRIDINE+98%25+25GR&vendorId=VN00032119&countryCode=US&language=en
https://www.fishersci.com/store/msds?partNumber=AC428490050&countryCode=US&language=en
https://www.sigmaaldrich.com/US/en/sds/aldrich/109835
https://www.fishersci.com/store/msds?partNumber=AC150570250&productDescription=4-ETHYLPYRIDINE+98%25+25GR&vendorId=VN00032119&countryCode=US&language=en
https://www.fishersci.com/store/msds?partNumber=AC428490050&countryCode=US&language=en
https://www.sigmaaldrich.com/US/en/sds/aldrich/109835
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1399146?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or
argon). Keep in a cool, dry, and well-ventilated area away from heat, sparks, and
incompatible materials such as strong oxidizing agents and strong acids.[5][14]
Recommended storage temperature is 2-8°C.[5]

» Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Do not allow it to enter drains.

Conclusion

4-Ethynyl-2-methylpyridine stands out as a high-value synthetic intermediate with significant
potential in drug discovery and advanced materials. Its well-defined reactive sites—the terminal
alkyne and the pyridine nitrogen—allow for predictable and versatile chemical modifications. By
understanding its fundamental physicochemical properties, spectroscopic signatures, and
reactivity, researchers can confidently and effectively incorporate this building block into
complex synthetic campaigns, accelerating the development of novel molecules with tailored
functions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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